Grosheimin
Overview
Description
Grosheimin is a natural sesquiterpene lactone found in plants of the Asteraceae family, such as Chartolepis intermedia Boiss. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Grosheimin can be isolated from the ethyl acetate solid extract of the dried aerial parts of Chartolepis intermedia Boiss. The extraction process involves liquid-liquid extraction followed by low-pressure column chromatography using silica gel . This method can produce this compound with high purity, although it requires large volumes of solvents and results in significant losses due to irreversible adsorption on silica gel .
Industrial Production Methods: For industrial-scale production, countercurrent chromatography and reversed-phase preparative liquid chromatography are employed. These methods offer better yields and minimized losses compared to classical low-pressure chromatography . The process involves processing large quantities of dry plant material to obtain substantial amounts of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Grosheimin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activities or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of aryl halides under Heck reaction conditions .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified biological activities. For example, the Heck reaction of this compound with aryl halides produces exocyclic products with different configurations .
Scientific Research Applications
Grosheimin has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential use in treating inflammatory and autoimmune diseases by inhibiting T cell receptor activation . Additionally, this compound has shown promise in promoting the assembly and elongation of primary cilia, which are essential for cellular signaling and development . Its anti-inflammatory and anticancer properties make it a valuable compound for developing new pharmaceutical products .
Mechanism of Action
Grosheimin exerts its effects by interacting with various molecular targets and pathways. It inhibits the activation of the T cell receptor pathway, which is crucial for T cell-mediated inflammatory and autoimmune responses . Additionally, this compound affects the JAK-STAT signaling pathway and the NF-κB signaling pathway, leading to the suppression of inducible nitric oxide synthase expression . These interactions contribute to its anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
Grosheimin is structurally similar to other sesquiterpene lactones, such as arglabin, cynaropicrin, and parthenolide . this compound is unique in its ability to selectively inhibit the initial phases of T cell receptor activation, making it a potential candidate for immunotherapeutic applications . Additionally, this compound has shown stronger inhibitory effects on nitric oxide production compared to its derivatives .
List of Similar Compounds:- Arglabin
- Cynaropicrin
- Parthenolide
- Helenalin
- Costunolide
These compounds share similar biological activities but differ in their specific molecular targets and mechanisms of action .
Properties
IUPAC Name |
(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMIBVIKXJJQQJ-MSOSQAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945165 | |
Record name | Groshemin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22489-66-3 | |
Record name | (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22489-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grosheimin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Groshemin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GROSHEIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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